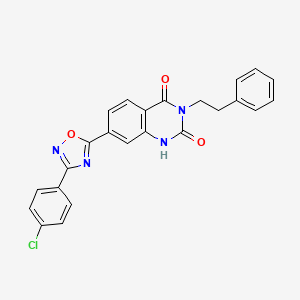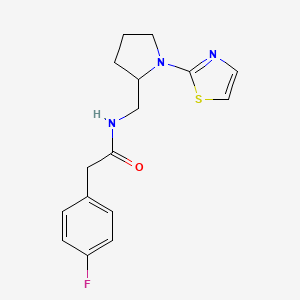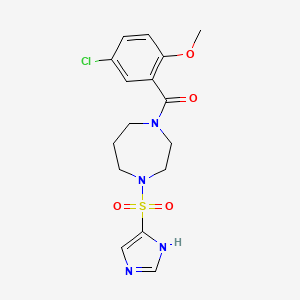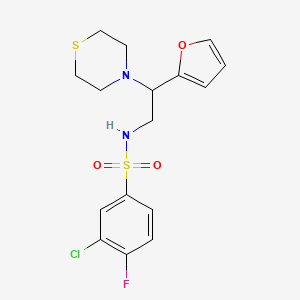![molecular formula C24H24N4O2 B2667597 N-(4-butylphenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 886902-28-9](/img/no-structure.png)
N-(4-butylphenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound belongs to the class of pyrazolopyridines, which are bicyclic heterocyclic compounds formed by the fusion of a pyrazole and a pyridine ring . Pyrazolopyridines are often found in numerous bioactive molecules .
Molecular Structure Analysis
The molecular structure of pyrazolopyridines consists of a pyrazole ring fused with a pyridine ring . The specific substituents on the rings can greatly influence the properties of the compound.科学的研究の応用
Anticancer and Anti-Inflammatory Applications :
- A study discussed the synthesis of pyrazolopyrimidines derivatives, including derivatives similar to the queried compound, highlighting their potential as anticancer and anti-5-lipoxygenase agents. The structure-activity relationship (SAR) of these compounds was also explored (Rahmouni et al., 2016).
- Another research synthesized pyrazolo[1,5-a]pyrimidine derivatives and evaluated them for cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating potential for cancer therapy (Hassan et al., 2014).
Chemical Synthesis and Characterization :
- A study detailed the synthesis of various pyrazolo[3,4-b]pyridine derivatives, demonstrating the chemical versatility of compounds related to the one (Quiroga et al., 1999).
- In another research, functionalization reactions of a similar compound were examined, providing insights into its chemical properties (Yıldırım et al., 2005).
Antimicrobial and Antifungal Activities :
- Pyrazolopyridine derivatives have been studied for their antibacterial activity, with some showing effectiveness against various bacteria, suggesting potential in antimicrobial applications (Panda et al., 2011).
- Additionally, some derivatives exhibited moderate antifungal activities, highlighting their potential use in agriculture and medicine (Wu et al., 2012).
Potential for Neuroprotective Applications :
- Compounds structurally similar have been evaluated for inhibitory effects on neural and inducible nitric oxide synthase (nNOS and iNOS), suggesting potential therapeutic applications in neurodegenerative diseases (Cara et al., 2009).
作用機序
Safety and Hazards
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-butylphenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide involves the condensation of 4-butylaniline with ethyl acetoacetate to form 4-butylphenyl-3-methyl-4-oxobutanoate, which is then reacted with hydrazine hydrate to form 4-butylphenyl-3-methyl-4-oxo-1,4-dihydropyrazolo[3,4-b]pyridine-5-carboxamide. This intermediate is then cyclized with acetic anhydride to form the final product.", "Starting Materials": [ "4-butylaniline", "ethyl acetoacetate", "hydrazine hydrate", "acetic anhydride" ], "Reaction": [ "4-butylaniline is condensed with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 4-butylphenyl-3-methyl-4-oxobutanoate.", "4-butylphenyl-3-methyl-4-oxobutanoate is then reacted with hydrazine hydrate in ethanol to form 4-butylphenyl-3-methyl-4-oxo-1,4-dihydropyrazolo[3,4-b]pyridine-5-carboxamide.", "The dihydropyrazolo[3,4-b]pyridine intermediate is then cyclized with acetic anhydride in the presence of a base such as pyridine to form the final product, N-(4-butylphenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide." ] } | |
CAS番号 |
886902-28-9 |
製品名 |
N-(4-butylphenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide |
分子式 |
C24H24N4O2 |
分子量 |
400.482 |
IUPAC名 |
N-(4-butylphenyl)-3-methyl-4-oxo-1-phenyl-7H-pyrazolo[3,4-b]pyridine-5-carboxamide |
InChI |
InChI=1S/C24H24N4O2/c1-3-4-8-17-11-13-18(14-12-17)26-24(30)20-15-25-23-21(22(20)29)16(2)27-28(23)19-9-6-5-7-10-19/h5-7,9-15H,3-4,8H2,1-2H3,(H,25,29)(H,26,30) |
InChIキー |
OGHVRLCNLARPKX-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CNC3=C(C2=O)C(=NN3C4=CC=CC=C4)C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[1-(5-Chloro-2-methoxyphenyl)sulfonylazetidin-3-yl]-2-cyclopropylbenzimidazole](/img/structure/B2667516.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,4-dimethoxybenzamide](/img/structure/B2667518.png)
![4-[2-Cyano-3-(4-methylphenyl)prop-2-enamido]-2-fluorobenzamide](/img/structure/B2667520.png)



![1-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2667524.png)
![N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-3,4-dihydro-2H-1-benzopyran-2-carboxamide](/img/structure/B2667526.png)
![N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)naphthalene-2-carboxamide](/img/structure/B2667527.png)
![5-((3-Chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2667528.png)

![4-(4-chlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B2667532.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2667534.png)
![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2667536.png)